Substance P (1-7) ditrifluoroacetate
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Overview
Description
Substance P (1-7) 2TFA (68060-49-1 (free base)) is a major bioactive metabolite formed after the proteolytic degradation of the tachykinin substance P. This compound exhibits significant anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . It is primarily studied for its role in modulating pain and inflammation in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (1-7) 2TFA involves the proteolytic degradation of the neuropeptide substance P. This process typically requires specific enzymes that cleave the peptide bonds at designated sites to produce the desired fragment .
Industrial Production Methods: Industrial production of Substance P (1-7) 2TFA is generally carried out using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions: Substance P (1-7) 2TFA primarily undergoes hydrolysis and proteolytic cleavage reactions. These reactions are essential for its formation and subsequent biological activity .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Proteolytic Cleavage: Requires specific proteases that recognize and cleave peptide bonds at designated sites.
Major Products Formed: The primary product formed from these reactions is the bioactive fragment Substance P (1-7) 2TFA, which retains significant biological activity .
Scientific Research Applications
Substance P (1-7) 2TFA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating pain and inflammation in the central nervous system.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and pain-related conditions.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Substance P (1-7) 2TFA exerts its effects by acting as a potent antagonist against the responses induced by the parent compound, substance P. It is proposed to be an endogenous modulator of substance P actions, particularly in the central nervous system. The compound interacts with specific receptors and pathways involved in pain and inflammation, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
- Substance P (1-9)
- Substance P (1-4)
- Substance P (7-11)
- Substance P (1-7) (TFA)
Comparison: Substance P (1-7) 2TFA is unique in its ability to retain significant biological activity while being a fragment of the larger neuropeptide substance P. Its anti-inflammatory and analgesic properties make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C45H67F6N13O14 |
---|---|
Molecular Weight |
1128.1 g/mol |
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H65N13O10.2C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;2*3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);2*(H,6,7) |
InChI Key |
MBHOEIWLNSWRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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